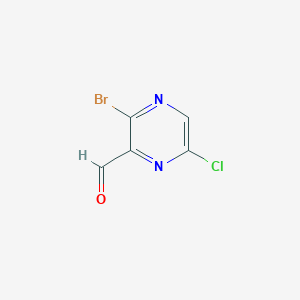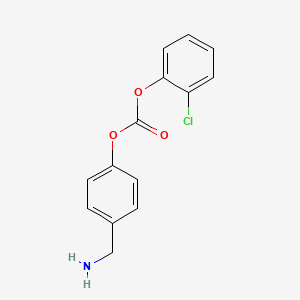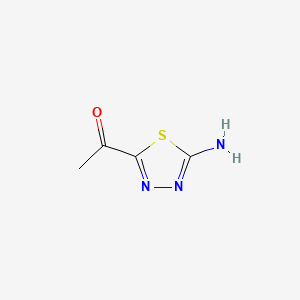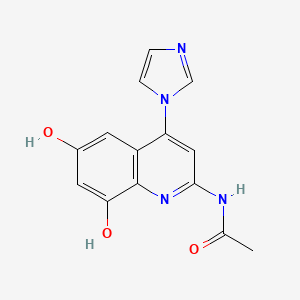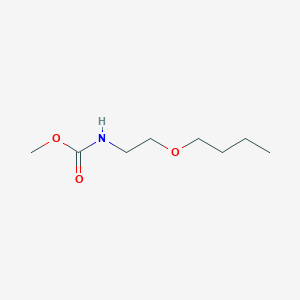
Methyl (2-butoxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-butoxyethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. Methyl(2-butoxyethyl)carbamate is known for its role as a pesticide and its utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(2-butoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl(2-butoxyethyl)carbamate often involves large-scale reactors where 2-butoxyethanol and methyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2-butoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Methyl(2-butoxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Wirkmechanismus
The mechanism of action of methyl(2-butoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in pests. This inhibition is often achieved through the formation of a stable complex between the carbamate and the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another carbamate compound used in various industrial applications.
Methyl carbamate: A simpler carbamate with similar chemical properties.
Butyl carbamate: A related compound with a longer alkyl chain.
Uniqueness
Methyl(2-butoxyethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its butoxyethyl group provides increased solubility in organic solvents and enhances its effectiveness as a pesticide compared to simpler carbamates.
Conclusion
Methyl(2-butoxyethyl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
methyl N-(2-butoxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
PSDHENGODDCTAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


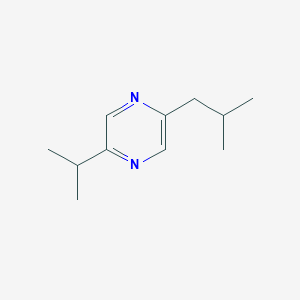
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
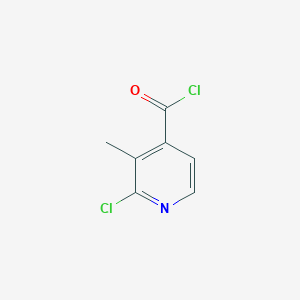


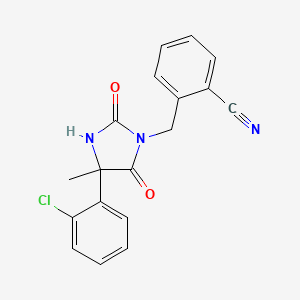
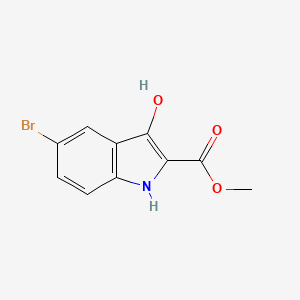
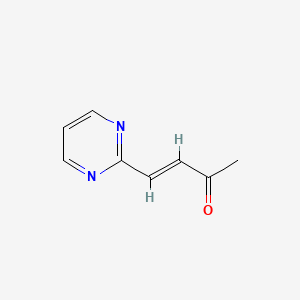
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
